Conformational Locking: N-Acetyl-5-oxo-L-proline vs. N-Acetyl-L-proline
The N-acetyl derivative of 5-oxo-L-proline exhibits a >98% population of the s-trans rotational isomer at neutral pH, a stark contrast to the ~50:50 s-cis/s-trans equilibrium observed for N-acetyl-L-proline under identical conditions [1]. This conformational lock is a direct consequence of the 5-oxo group, which is a key structural feature also present in 1-chloro-5-oxo-L-proline. The chlorine atom at the N1 position further rigidifies the pyrrolidine ring and provides an additional site for chemical modification.
| Evidence Dimension | s-trans Conformer Population at Neutral pH |
|---|---|
| Target Compound Data | >98% s-trans (for N-acetyl-5-oxo-L-proline) |
| Comparator Or Baseline | ~50% s-trans (for N-acetyl-L-proline) |
| Quantified Difference | >48 percentage point increase in s-trans conformer |
| Conditions | ¹H and ¹³C NMR in ²H₂O, variable pH and temperature, referencing the N-acetylated forms. |
Why This Matters
This pronounced conformational bias enables the rational design of peptides with a predefined backbone geometry, crucial for achieving high target affinity and selectivity.
- [1] London, R. E., Matwiyoff, N. A., Stewart, J. M., & Cann, J. R. (1982). s‐Cis and s‐trans isomerism in acylproline analogs. International Journal of Peptide and Protein Research, 19(2), 154-162. View Source
